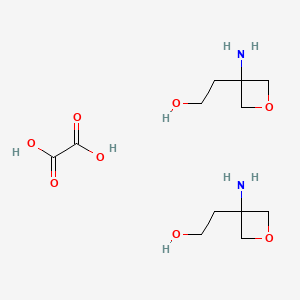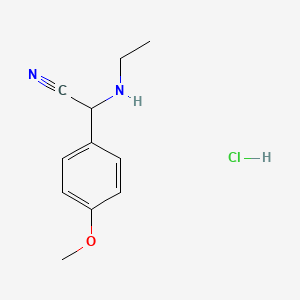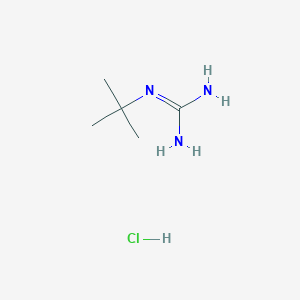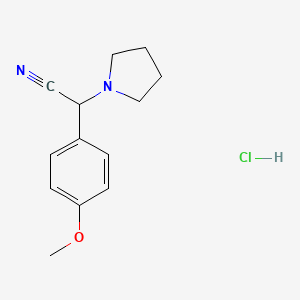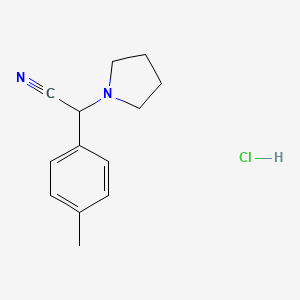
3-(2-Isobutoxyphenyl)-propionic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of “3-(2-Isobutoxyphenyl)-propionic acid” involves several steps. For instance, one method involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol, water, and toluene . Another method involves the use of copper diacetate and triethylamine in dichloromethane .Molecular Structure Analysis
The molecular formula of “3-(2-Isobutoxyphenyl)-propionic acid” is C13H18O3. Its molecular weight is 222.28 g/mol.Chemical Reactions Analysis
The chemical reactions involving “3-(2-Isobutoxyphenyl)-propionic acid” are complex and varied. For example, it can react with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol, water, and toluene .Aplicaciones Científicas De Investigación
Biobased Hydroxy Acid in Polymer Nanocomposites
3-(4-Hydroxyphenyl)propionic acid, a biobased hydroxy acid, has been explored for its potential in creating fully biodegradable nanocomposites. Utilized as an organic modifier in layered double hydroxides (LDHs) with ZnAl and MgAl cations, it enhances the thermal stability and mechanical properties of polybutylene succinate (PBS) bionanocomposites through in situ polymerization and melt blending processes. The interaction between the filler and the polymer matrix, as evidenced by rheology experiments, suggests a significant chain extender effect, contributing to the development of environmentally friendly materials with potential applications in various domains due to their bio and food compatibility, reduced gas and solvent permeability, and potential antibacterial and antioxidant properties (Totaro et al., 2017).
Synthesis and Application in Chemical Industries
The synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid, which might share structural similarities with 3-(2-Isobutoxyphenyl)-propionic acid, demonstrates its relevance in the chemical industry. This compound is synthesized through a reaction involving 2-methyl-isobutyl aldehyde and formaldehyde, followed by oxidation and hydrolysis, suggesting its potential utility in various chemical processes and products (Hong Zhe, 2000).
Microbial Catabolism and Biosynthesis
Research on the microbial catabolism and biosynthesis of related phenylpropionic acids by Escherichia coli reveals the metabolic pathways for converting such compounds into valuable biochemicals. These studies highlight the microorganism's ability to utilize aromatic acids as carbon sources, transforming them into compounds like succinate, pyruvate, and acetaldehyde. This insight into microbial metabolism could pave the way for biotechnological applications of 3-(2-Isobutoxyphenyl)-propionic acid, including its use as a precursor for biologically synthesized materials or as a component in microbial production systems (Burlingame & Chapman, 1983).
Propiedades
IUPAC Name |
3-[2-(2-methylpropoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-3-5-11(12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGPDOZIUMYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Isobutoxyphenyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)
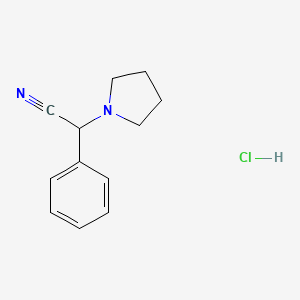
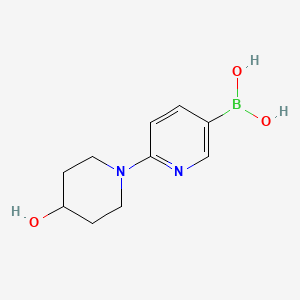
![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)

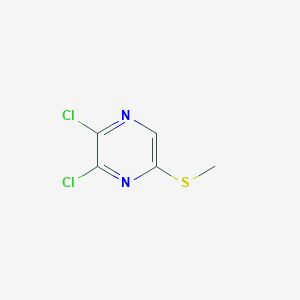
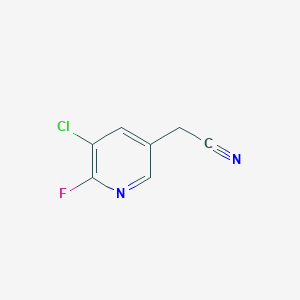
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)
